Esreboxetine succinate

Beschreibung

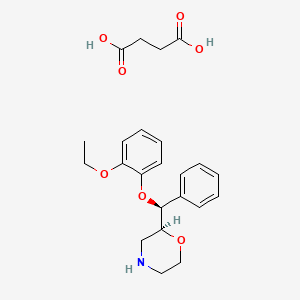

Esreboxetine succinate (CAS No. 635724-55-9) is the succinate salt form of esreboxetine, a selective norepinephrine reuptake inhibitor (SNRI). Chemically, it is the (+)-(S,S)-enantiomer of reboxetine, which distinguishes it from the racemic reboxetine mixture . Its molecular formula is C₂₃H₂₉NO₇, and it is structurally characterized by a morpholine ring substituted with a (2-ethoxyphenoxy)phenylmethyl group .

Clinically, it has been investigated for fibromyalgia based on positive Phase 3 and Phase 2 trials conducted by Pfizer, which demonstrated efficacy in reducing pain and improving function . Axsome Therapeutics licensed exclusive U.S. rights to develop it under the name AXS-14, positioning it as a late-stage candidate for fibromyalgia and other indications .

Eigenschaften

IUPAC Name |

butanedioic acid;2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZTUOWIYOESGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979793 | |

| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635724-55-9 | |

| Record name | Butanedioic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Die Synthese von Esreboxetin-Succinat beinhaltet die enantioselektive Synthese von ®- und (S)-N-Boc-Morpholin-2-Carbonsäuren durch enzymkatalysierte kinetische Auflösung . Die industriellen Produktionsverfahren sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke erhältlich .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Esreboxetin-Succinat wurde auf sein Potenzial zur Behandlung von Fibromyalgie und neuropathischen Schmerzen untersucht. Es wird auch in der Forschung verwendet, um die Mechanismen der Noradrenalin-Wiederaufnahmehemmung und ihre Auswirkungen auf die Schmerzbehandlung zu verstehen. Darüber hinaus hat es Anwendungen in der Untersuchung der pharmakologischen Wirkungen von selektiven Noradrenalin-Wiederaufnahmehemmern.

Wirkmechanismus

Esreboxetin-Succinat wirkt durch selektive Hemmung der Wiederaufnahme von Noradrenalin, wodurch seine Konzentration im synaptischen Spalt erhöht wird. Diese Wirkung verstärkt die noradrenerge Neurotransmission, was vermutlich zu ihren analgetischen und antidepressiven Wirkungen beiträgt. Zu den molekularen Zielstrukturen gehört der natriumabhängige Noradrenalintransporter, der durch Esreboxetin-Succinat gehemmt wird.

Wissenschaftliche Forschungsanwendungen

Fibromyalgia Treatment

Esreboxetine succinate has been evaluated in multiple clinical trials for its efficacy in treating fibromyalgia. Notable findings include:

- Efficacy : In an 8-week randomized controlled trial, esreboxetine significantly reduced pain scores compared to placebo (mean change from baseline: -1.55 vs. -0.99; P = 0.006) and improved overall fibromyalgia impact scores .

- Safety Profile : The compound was generally well tolerated, with common adverse events including constipation (17.2%), insomnia (15.7%), and dry mouth (15.7%) reported more frequently than in the placebo group .

Neuropathic Pain Management

Esreboxetine is being investigated for its potential to alleviate neuropathic pain. Its selective action on norepinephrine reuptake may provide benefits similar to those seen with other norepinephrine reuptake inhibitors used in pain management .

Cognitive Function Improvement

Recent studies have explored esreboxetine's role in improving cognitive function among patients with fibromyalgia and chronic fatigue syndrome. The compound has shown promise in enhancing executive function and overall cognitive performance through its norepinephrine modulation .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of esreboxetine:

- Fibromyalgia Study : A multicenter trial involving 267 patients demonstrated significant improvements in pain scores and quality of life measures over an 8-week period .

- Cognitive Function Study : A randomized double-blind study assessed cognitive improvements in fibromyalgia patients receiving esreboxetine compared to placebo, showing statistically significant enhancements in cognitive assessments .

Wirkmechanismus

Esreboxetine succinate works by selectively inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft . This action enhances noradrenergic neurotransmission, which is believed to contribute to its analgesic and antidepressant effects . The molecular targets include the sodium-dependent norepinephrine transporter, which is inhibited by esreboxetine succinate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Esreboxetine Succinate vs. Reboxetine

Reboxetine, the racemic mixture of (R,R)- and (S,S)-enantiomers, is primarily used for major depressive disorder (MDD). Key differences include:

Mechanistic Insight : Esreboxetine’s enantiopurity enhances NET binding efficiency, reducing interactions with off-target receptors like muscarinic acetylcholine receptors, which are implicated in adverse effects of racemic reboxetine .

Esreboxetine Succinate vs. Other SNRIs

- Succinate Salt : Improves solubility and bioavailability compared to freebase forms, a feature shared with drugs like metoprolol succinate (a beta-blocker) .

- Selectivity : Unlike dual SNRIs (e.g., duloxetine), esreboxetine’s pure NET inhibition may benefit fibromyalgia patients without serotonin-related side effects (e.g., nausea) .

Esreboxetine Succinate vs. Succinate-Metabolizing Inhibitors

Compounds like malonate (a succinate dehydrogenase inhibitor) and dimethyl malonate are studied in ischemia-reperfusion injury for reducing ROS production . However, esreboxetine’s succinate moiety serves a distinct purpose:

- Functional Role : The succinate in esreboxetine is a counterion for stabilization, unlike malonate’s role in blocking mitochondrial Complex II .

- Therapeutic Target: Esreboxetine modulates norepinephrine reuptake in the CNS, whereas malonate derivatives target cardiac mitochondrial pathways .

Research Findings and Clinical Implications

- Fibromyalgia Trials : In Pfizer’s Phase 3 trial, esreboxetine succinate significantly improved pain scores and physical function, with a safety profile superior to reboxetine .

- Mitochondrial Studies : Although unrelated to its primary mechanism, succinate’s role in ROS production (e.g., in cardiac ischemia) highlights the importance of drug formulation and metabolic pathways in therapeutic design .

Q & A

Q. What experimental models are optimal for initial pharmacological characterization of Esreboxetine succinate?

To assess norepinephrine reuptake inhibition, use in vitro radioligand binding assays (e.g., tritiated norepinephrine displacement) and selectivity profiling against related transporters (e.g., serotonin, dopamine). In vivo behavioral models (e.g., forced swim test for antidepressant efficacy or neuropathic pain models) should validate therapeutic potential. Ensure dose standardization and control groups to isolate compound-specific effects .

Q. How should researchers design dose-response studies to determine Esreboxetine succinate’s therapeutic range?

Employ a factorial design with 3–5 dose levels, administered across standardized timeframes. Measure outcomes (e.g., plasma concentration, behavioral endpoints) using ANOVA to identify statistically significant thresholds. Include positive controls (e.g., known reuptake inhibitors) and account for inter-species variability in metabolism .

Q. What methodologies ensure reproducibility in synthesizing and characterizing Esreboxetine succinate?

Follow ICH guidelines for purity assessment (HPLC, mass spectrometry) and crystallinity (XRD). For novel formulations, provide detailed synthetic protocols, including solvent ratios, temperature, and purification steps. Cross-validate results with independent labs and publish raw data in supplementary materials .

Q. How can researchers validate Esreboxetine succinate’s target engagement in preclinical models?

Use microdialysis to measure extracellular norepinephrine levels in target brain regions (e.g., prefrontal cortex). Pair with receptor occupancy studies (PET imaging) to correlate pharmacokinetics with pharmacodynamics. Report confidence intervals for dose-dependent effects .

Q. What are best practices for assessing Esreboxetine succinate’s safety profile in early-phase trials?

Conduct tiered toxicology studies: acute (single-dose) and subchronic (28-day) trials in rodents, monitoring hematological, hepatic, and renal parameters. Use NOAEL (no observed adverse effect level) to establish safe dosing ranges for clinical translation .

Advanced Research Questions

Q. How can factorial designs optimize Esreboxetine succinate’s formulation parameters (e.g., bioavailability, stability)?

Apply a 3³ full factorial design to test variables like pH, excipient ratios, and storage conditions. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example:

| Factor | Levels | Response Variable |

|---|---|---|

| pH | 4.0, 5.5, 7.0 | Bioavailability (%) |

| Excipient ratio | 1:1, 1:2, 1:3 | Degradation rate (k) |

| Temperature | 4°C, 25°C, 40°C | Solubility (mg/mL) |

| Cite ANOVA results to prioritize significant factors (p < 0.05) . |

Q. What statistical approaches resolve contradictions in Esreboxetine succinate’s clinical trial data?

Perform meta-analyses with random-effects models to account for heterogeneity. Stratify by population subgroups (e.g., age, comorbidities) and conduct sensitivity analyses to identify confounding variables. Report I² statistics to quantify inconsistency across studies .

Q. How can researchers address variability in pharmacokinetic data across preclinical species?

Use allometric scaling to extrapolate human-equivalent doses, incorporating species-specific metabolic rates (e.g., cytochrome P450 activity). Validate with physiologically based pharmacokinetic (PBPK) modeling and cross-species plasma protein binding assays .

Q. What strategies validate Esreboxetine succinate’s long-term efficacy in neurodegenerative models?

Implement longitudinal studies with repeated-measures ANOVA to track outcomes (e.g., cognitive function, biomarker levels). Include washout periods to distinguish drug effects from natural recovery. Use blinded histopathological assessments to reduce bias .

Q. How do researchers differentiate Esreboxetine succinate’s mechanism from off-target effects in complex systems?

Combine CRISPR/Cas9 gene editing (e.g., knockout norepinephrine transporters) with in situ hybridization to map neuronal activation. Validate specificity using competitive antagonists and RNA-seq to identify unintended pathway modulation .

Methodological Considerations

- Data Integrity : Archive raw datasets (e.g., HPLC chromatograms, behavioral videos) in repositories like Figshare or Zenodo for peer validation .

- Reproducibility : Publish step-by-step protocols on platforms like Protocols.io , emphasizing critical steps (e.g., compound handling to prevent oxidation) .

- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.